molecular formula C3H8ClN5 B2819965 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride CAS No. 1909312-60-2

5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride

Cat. No.: B2819965
CAS No.: 1909312-60-2
M. Wt: 149.58
InChI Key: LOWXAKAKVYNZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes or on skin, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

The primary target of 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating synaptic transmission.

Mode of Action

This compound acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, prolonging the action of acetylcholine on post-synaptic membranes.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway . The increased concentration of acetylcholine in the synaptic cleft enhances the stimulation of cholinergic receptors, leading to prolonged cholinergic effects. This can have various downstream effects depending on the location of the cholinergic synapses, including increased muscle contraction, secretion, or changes in heart rate.

Result of Action

The inhibition of AChE by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors , leading to enhanced cholinergic effects . Depending on the location of the affected synapses, this could result in increased muscle contraction, secretion, or changes in heart rate.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the pH and temperature of its environment Additionally, the presence of other substances, such as binding proteins or competing substrates, can influence its ability to reach and interact with its target

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride typically involves the reaction of hydrazine derivatives with 1-methyl-1H-1,2,4-triazole. One common method includes the use of hydrazine hydrate and 1-methyl-1H-1,2,4-triazole in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor sets it apart from other triazole derivatives, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

(2-methyl-1,2,4-triazol-3-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5.ClH/c1-8-3(7-4)5-2-6-8;/h2H,4H2,1H3,(H,5,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWXAKAKVYNZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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